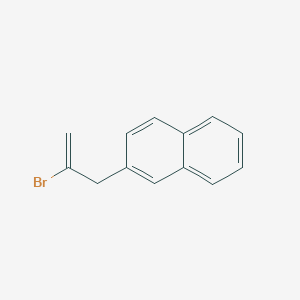

2-Bromo-3-(2-naphthyl)-1-propene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromoprop-2-enyl)naphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Br/c1-10(14)8-11-6-7-12-4-2-3-5-13(12)9-11/h2-7,9H,1,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKHKUBMUPBKZNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC1=CC2=CC=CC=C2C=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Chemical Reactivity of 2 Bromo 3 2 Naphthyl 1 Propene

Mechanistic Pathways of Nucleophilic Substitution at the Bromine Center

The bromine atom in 2-Bromo-3-(2-naphthyl)-1-propene is susceptible to nucleophilic attack, leading to substitution reactions. These reactions can proceed through two primary mechanisms: S(_N)1 (substitution, nucleophilic, unimolecular) and S(_N)2 (substitution, nucleophilic, bimolecular).

The S(_N)1 mechanism is a two-step process. libretexts.org The initial and rate-determining step involves the spontaneous departure of the bromide leaving group to form a carbocation intermediate. libretexts.org This is followed by a rapid attack of the nucleophile on the carbocation. libretexts.org The stability of the resulting carbocation is a crucial factor in this pathway. Given that 2-Bromo-3-(2-naphthyl)-1-propene would form a secondary allylic carbocation, which is stabilized by resonance with both the double bond and the naphthyl group, the S(_N)1 pathway is plausible, particularly in polar protic solvents. youtube.comlibretexts.org

The S(_N)2 mechanism , in contrast, is a one-step, concerted process where the nucleophile attacks the carbon atom bearing the bromine at the same time as the bromide ion departs. youtube.com This mechanism is favored by strong nucleophiles and polar aprotic solvents. youtube.com For 2-Bromo-3-(2-naphthyl)-1-propene, the steric hindrance around the secondary carbon might slightly impede the backside attack required for an S(_N)2 reaction. libretexts.org

The choice between the S(_N)1 and S(_N)2 pathways is influenced by several factors, including the nature of the nucleophile, the solvent polarity, and the stability of the potential carbocation intermediate. libretexts.orgyoutube.com

Electrophilic Addition Reactions Across the Propene Double Bond

The carbon-carbon double bond in the propene moiety of 2-Bromo-3-(2-naphthyl)-1-propene is a site of high electron density, making it susceptible to attack by electrophiles. This leads to electrophilic addition reactions.

A common example is the addition of a halogen, such as bromine (Br(_2)). The reaction proceeds through the formation of a cyclic bromonium ion intermediate, which is then opened by the attack of a bromide ion. The presence of the electron-withdrawing bromine atom on the adjacent carbon and the bulky naphthyl group can influence the regioselectivity and stereoselectivity of this addition.

Another example is hydrohalogenation, the addition of a hydrogen halide (e.g., HBr). This reaction typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon of the double bond that already has more hydrogen atoms. However, the electronic effects of the existing bromo and naphthyl substituents can influence the carbocation stability and potentially alter the regiochemical outcome.

Palladium-Catalyzed Coupling Reactions Involving the Bromine Moiety

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov The bromine atom in 2-Bromo-3-(2-naphthyl)-1-propene makes it a suitable substrate for such transformations, including the Heck, Suzuki, and Sonogashira reactions. wikipedia.orgrsc.org

Oxidative Addition and Reductive Elimination Steps

Following transmetalation (in the case of Suzuki or Stille coupling) or migratory insertion (in the case of Heck coupling), the final step of the catalytic cycle is typically reductive elimination . nih.govosti.gov In this step, the two organic groups attached to the palladium(II) center are coupled together, forming the desired product and regenerating the palladium(0) catalyst. nih.govosti.gov

Ligand Effects on Catalytic Activity and Selectivity

The ligands coordinated to the palladium center play a pivotal role in the efficiency and selectivity of the coupling reaction. libretexts.org The electronic and steric properties of the ligands can influence both the oxidative addition and reductive elimination steps.

Electron-rich ligands , such as certain phosphines, can increase the rate of oxidative addition. libretexts.org

Bulky ligands can promote the reductive elimination step and can also influence the regioselectivity of the reaction. libretexts.org

The choice of ligand can be tailored to optimize the reaction for a specific substrate and desired outcome. For instance, in Sonogashira couplings, the use of bulky and electron-rich phosphine (B1218219) ligands can lead to more efficient reactions. libretexts.org

Elimination Reactions and Competing Pathways

In the presence of a base, 2-Bromo-3-(2-naphthyl)-1-propene can undergo elimination reactions to form a diene. These reactions often compete with nucleophilic substitution reactions. dalalinstitute.comrsc.org The two primary mechanisms for elimination are E1 (elimination, unimolecular) and E2 (elimination, bimolecular). numberanalytics.com

The E1 mechanism is a two-step process that proceeds through a carbocation intermediate, similar to the S(_N)1 reaction. numberanalytics.com The rate of this reaction is dependent only on the concentration of the substrate. masterorganicchemistry.com

The E2 mechanism is a one-step, concerted reaction where the base removes a proton from a carbon adjacent to the one bearing the bromine, while the bromide ion simultaneously departs. numberanalytics.commasterorganicchemistry.com This mechanism requires an anti-periplanar arrangement of the proton and the leaving group and is favored by strong, bulky bases. masterorganicchemistry.com

The competition between substitution and elimination is influenced by factors such as the strength and steric bulk of the base/nucleophile, the reaction temperature (higher temperatures favor elimination), and the solvent. libretexts.orgchemguide.co.uk For a secondary halide like 2-Bromo-3-(2-naphthyl)-1-propene, both S(_N)2 and E2 pathways are possible and can be influenced by the reaction conditions. libretexts.org

Influence of Naphthyl Substituent on Reaction Kinetics and Regioselectivity

The 2-naphthyl group, a large aromatic substituent, exerts significant electronic and steric effects on the reactivity of 2-Bromo-3-(2-naphthyl)-1-propene.

Electronic Effects: The naphthyl group is an electron-withdrawing group through its inductive effect, but it can also act as an electron-donating group through resonance. This dual nature can influence the stability of carbocation intermediates in S(_N)1 and E1 reactions and affect the electron density of the double bond in electrophilic additions. The delocalization of charge into the extensive π-system of the naphthalene (B1677914) ring can stabilize charged intermediates and transition states. researchgate.net

Steric Effects: The bulkiness of the naphthyl group can hinder the approach of nucleophiles in S(_N)2 reactions and can influence the regioselectivity of both addition and elimination reactions. For instance, in elimination reactions, a bulky base might preferentially abstract a less sterically hindered proton, leading to the Hofmann product over the more substituted Zaitsev product. pearson.com The steric hindrance can also affect the geometry of intermediates in palladium-catalyzed reactions. researchgate.net

Derivatives, Analogs, and Structural Modifications of 2 Bromo 3 2 Naphthyl 1 Propene

Synthesis of Aromatic and Heteroaromatic Derivatives

The aromatic naphthalene (B1677914) ring is a primary site for structural variation. Modifications include altering the point of attachment to the propene unit and replacing the naphthalene system with other aromatic or heteroaromatic structures.

The substitution pattern on the naphthalene ring significantly impacts the molecule's properties. The parent compound features a 2-naphthyl group. Its isomer, 2-bromo-3-(1-naphthyl)-1-propene, represents a key variation. The synthesis of these isomers can be achieved through similar pathways, typically starting from the corresponding naphthaldehyde or methylnaphthalene precursors. For instance, a Wittig or Horner-Wadsworth-Emmons reaction with the appropriate naphthaldehyde could be a viable route to the propenyl scaffold, followed by selective bromination.

The choice between the 1-naphthyl and 2-naphthyl isomer has significant stereochemical consequences. The 1-naphthyl group is sterically more demanding due to the proximity of its "peri" hydrogen (at the 8-position) to the propene side chain. This increased steric bulk can influence reaction rates and the conformational preferences of the molecule. In contrast, the 2-naphthyl group provides a less hindered environment around the propene unit. acs.orgcanterbury.ac.nz Studies on related naphthyl systems show that cyclization reactions can have markedly different yields depending on the substitution pattern; for instance, a reaction involving a 2-naphthalene moiety resulted in a 96% yield, whereas the corresponding 1-naphthalene derivative yielded only 59% under the same conditions, a difference attributed in part to steric effects. acs.org

Table 1: Comparison of Naphthyl Substitution Isomers

| Feature | 2-Bromo-3-(1-naphthyl)-1-propene | 2-Bromo-3-(2-naphthyl)-1-propene |

|---|---|---|

| Steric Hindrance | Higher, due to peri-hydrogen interaction | Lower |

| Electronic Nature | Different charge distribution and bond orders compared to the 2-isomer smu.edu | Different charge distribution and bond orders compared to the 1-isomer smu.edu |

| Reactivity Impact | May hinder approach of reagents, potentially lowering reaction yields acs.org | Generally allows for more favorable reaction kinetics |

The naphthyl group can be replaced with a wide array of other aromatic systems to generate a library of analogs. The synthesis of 2-bromo-3-phenyl-1-propene, for example, can be accomplished via the reaction of a phenyl Grignard reagent with 2,3-dibromopropene. prepchem.com A general approach for synthesizing 2-bromo-3-aryl-1-propenes involves the aldol (B89426) condensation of an appropriate aromatic aldehyde with an acetone (B3395972) derivative, followed by bromination and dehydrobromination. google.com

Fluoroaromatic derivatives are of particular interest due to the unique electronic properties conferred by fluorine. The synthesis of compounds like 2-bromo-3,3,3-trifluoro-1-propene highlights methods for incorporating fluorinated groups. bldpharm.com Such syntheses often involve multi-step processes starting from fluorinated precursors. For instance, trifluoropropene can be reacted with bromine to yield 2,3-dibromo-1,1,1-trifluoropropane, which upon elimination with a base, produces the desired 2-bromo-3,3,3-trifluoropropene.

Functionalization at the Propene Backbone

The propene unit itself is a versatile handle for introducing further chemical diversity. Key modifications include altering the halogen substituent and introducing a variety of other functional groups.

The bromine atom at the 2-position of the propene is a key functional group that can be modified. While the parent compound is a vinylic bromide, related allylic halides are also synthetically important. For instance, the synthesis of 2-bromo-3-chloro-1-propene can be achieved by reacting allene (B1206475) with a mixture of chlorine and bromine. google.com Halogen exchange reactions, such as the Finkelstein reaction, provide a route to replace bromine with iodine by treating the compound with sodium iodide in acetone. ncert.nic.in Conversely, Swarts reaction conditions could potentially be used to introduce fluorine. unacademy.com These modifications alter the reactivity of the C-X bond, with the C-I bond being the weakest and most reactive towards nucleophilic attack, and the C-F bond being the strongest.

The reactivity of the bromo-propene moiety allows for the introduction of various other functional groups through nucleophilic substitution or cross-coupling reactions. Although vinylic halides like 2-bromo-3-(2-naphthyl)-1-propene are generally less reactive towards classical S(_N)2 reactions than allylic halides, they can undergo substitution under specific conditions, often catalyzed by transition metals. chemicalforums.com

Alkyl Groups: Alkyl groups can be introduced via cross-coupling reactions, such as Suzuki or Stille coupling, where the bromo-propene would react with an appropriate organoboron or organotin reagent.

Ester Groups: Ester functionalities can be introduced by reacting the corresponding carboxylic acid with an alcohol under acidic catalysis. byjus.com Alternatively, a bromo-ester compound can be synthesized by reacting an ester with bromine under UV light in the presence of an initiator. google.com

Thioether Groups: Thioethers can be synthesized via the reaction of the bromo-propene with a thiol or thiolate nucleophile. researchgate.netmdpi.com Copper-catalyzed methods have been shown to be effective for forming C-S bonds to create aryl alkyl thioethers. researchgate.net

Table 2: Potential Functionalization Reactions at the Propene Backbone

| Functional Group | Reagents/Reaction Type | Product Class |

|---|---|---|

| Iodine | NaI in acetone (Finkelstein Reaction) ncert.nic.in | 2-Iodo-3-(2-naphthyl)-1-propene |

| Alkyl | R-B(OH)₂, Pd catalyst (Suzuki Coupling) | 2-Alkyl-3-(2-naphthyl)-1-propene |

| Ester | R-COOH, H⁺ catalyst (Fischer Esterification precursor route) byjus.com | Ester-functionalized derivative |

| Thioether | R-SH, base or Cu catalyst researchgate.net | 2-(Alkyl/Arylthio)-3-(2-naphthyl)-1-propene |

Steric and Electronic Effects of Substituents on Chemical Behavior

The chemical behavior of derivatives of 2-bromo-3-(2-naphthyl)-1-propene is governed by the interplay of steric and electronic effects imparted by various substituents.

Steric Effects: The size and spatial arrangement of substituents significantly influence reaction rates and pathways. As mentioned, the 1-naphthyl group imposes greater steric hindrance than the 2-naphthyl isomer, which can shield the reactive center from the approach of a nucleophile. acs.orgcanterbury.ac.nz Similarly, introducing bulky alkyl groups onto the propene backbone or the naphthalene ring will increase steric crowding. In S(_N)1 type reactions, steric hindrance can accelerate the reaction by promoting the formation of a stable, substituted carbocation intermediate. ncert.nic.inlibretexts.org Conversely, in S(_N)2 reactions, bulky substituents at or near the reaction center will slow down or prevent the reaction. shaalaa.com

Electronic Effects: The electronic nature of substituents—whether they are electron-donating or electron-withdrawing—profoundly alters the electron density distribution within the molecule.

On the Aromatic Ring: Electron-withdrawing groups (e.g., -NO₂, -CF₃, halogens) on the naphthyl ring decrease the electron density of the π-system. This can make the benzylic carbon more electrophilic and can affect the stability of potential carbocation intermediates. Electron-donating groups (e.g., -OCH₃, -CH₃) have the opposite effect, increasing electron density. wikipedia.orgnih.gov

On the Propene Backbone: The electronegativity of the halogen at the 2-position influences the polarity of the C-X bond and its susceptibility to cleavage. The nature of the substituent also determines the stability of potential intermediates. For instance, in a nucleophilic substitution reaction, the stability of the resulting carbocation (in an S(_N)1 mechanism) or the transition state (in an S(_N)2 mechanism) is paramount. libretexts.orgshaalaa.com Tertiary carbocations are more stable than secondary ones, which are more stable than primary ones, influencing the preferred reaction pathway. ncert.nic.in

Advanced Applications of 2 Bromo 3 2 Naphthyl 1 Propene in Chemical Research

Utilization in Polymer Science and Macromolecular Synthesis

The molecular architecture of 2-bromo-3-(2-naphthyl)-1-propene makes it a promising candidate for creating specialized polymeric materials. Its utility can be envisioned in several key areas of macromolecular science.

Monomer in Polymerization Reactions

Although specific studies detailing the homopolymerization of 2-bromo-3-(2-naphthyl)-1-propene are not extensively documented, its vinyl group suggests its potential to act as a monomer. It could theoretically undergo polymerization through radical or transition-metal-catalyzed pathways. The presence of the large 2-naphthyl substituent would likely introduce significant steric hindrance, which could affect polymerization kinetics and the achievable molecular weight. However, this same steric bulk would impart unique properties to the resulting polymer, such as increased rigidity, a high refractive index, and altered solubility characteristics.

Control of Molecular Weight and End-Group Functionality in Polymer Systems

A more direct and powerful application of 2-bromo-3-(2-naphthyl)-1-propene in polymer science is its potential use as an initiator in controlled radical polymerization (CRP) techniques, particularly Atom Transfer Radical Polymerization (ATRP). The allylic bromide is a well-known functional group for initiating ATRP.

In a typical ATRP process, the carbon-bromine bond can be homolytically cleaved by a transition-metal complex (e.g., a copper-ligand system) to generate a radical that initiates the polymerization of other monomers, such as styrene (B11656) or acrylates. By using 2-bromo-3-(2-naphthyl)-1-propene as the initiator, polymers can be synthesized with a naphthyl-propene group covalently attached at one end of the chain. This allows for precise control over the final polymer's molecular weight and results in a narrow molecular weight distribution (low polydispersity index). This end-group functionality is highly valuable for creating well-defined macromolecular architectures. For instance, studies on other functional initiators in ATRP, such as prop-2-yn-1-yl 2-bromo-2-methylpropanoate, have demonstrated how a specific functional group can be precisely installed at the polymer chain end, although side reactions can sometimes occur depending on the reaction conditions. sigmaaldrich.com

Table 1: Potential Role of 2-Bromo-3-(2-naphthyl)-1-propene in ATRP

| Feature | Role in Polymerization | Outcome |

|---|---|---|

| Allylic Bromide | Initiating Site | Covalently attaches the naphthyl-propene moiety to the polymer chain terminus. |

| Initiator/Monomer Ratio | Control Mechanism | Precisely dictates the final molecular weight of the synthesized polymer. |

| Controlled Process | System Characteristic | Leads to polymers with low polydispersity, ensuring structural uniformity. |

Development of Functionalized Polymers with Tailored Properties

The incorporation of the 2-naphthyl group, either as an end-group via initiation or as part of the polymer backbone, is a key strategy for developing functionalized polymers with specific, tailored properties. The naphthalene (B1677914) moiety is known to confer distinct optical and thermal characteristics. Research on other polymers containing naphthalene isomers has shown that their inclusion can fine-tune the material's emissive properties. sigmaaldrich.com

Polymers functionalized with the 2-naphthyl-1-propene unit would be expected to exhibit:

Enhanced Thermal Stability: The rigid, aromatic nature of the naphthalene group can increase the glass transition temperature (Tg) of the polymer.

Specific Optical Properties: Naphthalene is a well-known fluorophore. Its presence can impart fluorescence to the polymer, making it suitable for applications in optical sensors, organic light-emitting diodes (OLEDs), or as a fluorescent tag.

Modified Rheological and Mechanical Properties: The bulky side group would restrict polymer chain mobility, leading to materials with different mechanical and solution viscosity characteristics compared to their non-functionalized counterparts.

Role as a Key Intermediate in Complex Organic Synthesis

Beyond polymer science, the dual reactivity of 2-bromo-3-(2-naphthyl)-1-propene makes it a valuable building block for the synthesis of complex, high-value organic molecules.

Precursor for Advanced Fine Chemicals

The compound serves as an excellent precursor for a variety of fine chemicals due to its reactive sites. The vinyl bromide moiety can participate in a range of transition-metal-catalyzed cross-coupling reactions. For example:

Suzuki Coupling: Reaction with boronic acids to form new carbon-carbon bonds, attaching various aryl or alkyl groups.

Heck Coupling: Reaction with alkenes to extend the carbon framework.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl functionalities.

These reactions would allow for the elaboration of the propene structure into more complex molecular scaffolds. Furthermore, the allylic position offers another site for nucleophilic substitution reactions. This versatility makes it a modular starting material for creating a library of substituted naphthalene derivatives, which are prevalent in pharmaceuticals and material science. Efficient synthetic methods for related compounds, like 2-bromo-3-(bromomethyl)naphthalene, highlight the utility of such structures as versatile intermediates.

Building Block for Multifunctional Molecules

The term "building block" implies its use in constructing larger, multifunctional molecules where the naphthyl-propene unit provides a specific function. The naphthalene group can act as a chromophoric or fluorescent reporter, while the rest of the molecule is designed for another purpose, such as biological targeting or metal chelation.

Recent strategies in organic synthesis have focused on the modular assembly of multifunctional molecules from readily available starting materials. In this context, 2-bromo-3-(2-naphthyl)-1-propene can be envisioned as a key component for introducing a bulky, fluorescent, and sterically defined fragment into a larger molecular design, contributing to the development of novel materials and bioactive compounds.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2-Bromo-3-(2-naphthyl)-1-propene |

| Styrene |

| Acrylates |

| Prop-2-yn-1-yl 2-bromo-2-methylpropanoate |

In-depth Analysis of 2-Bromo-3-(2-naphthyl)-1-propene Reveals Limited Publicly Available Research

The planned exploration of this compound's advanced applications, as outlined in the proposed article structure, cannot be substantiated with specific, peer-reviewed data at this time. The intended sections on its role in metal-catalyzed cross-coupling reactions, as a precursor for catalytic ligands, and in the development of specialty chemicals and photoelectronic materials remain speculative without direct research evidence.

The vinyl bromide functionality, in theory, makes 2-Bromo-3-(2-naphthyl)-1-propene a candidate for cross-coupling reactions such as the Suzuki or Heck reactions. These palladium-catalyzed reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. For instance, a Suzuki coupling could potentially link the vinyl group of this compound with a boronic acid, while a Heck reaction could couple it with an alkene. However, no specific examples or optimized reaction conditions for 2-Bromo-3-(2-naphthyl)-1-propene have been documented in the searched literature.

Similarly, the presence of the naphthyl moiety, a common building block in the design of specialized ligands for catalysis, suggests that 2-Bromo-3-(2-naphthyl)-1-propene could serve as a precursor in this field. Naphthyl-phosphines, for example, are a class of ligands known for their unique steric and electronic properties that can influence the outcome of catalytic reactions. The synthesis of such ligands often involves the reaction of a Grignard reagent or an organolithium species, derived from an aryl halide, with a chlorophosphine. While this synthetic route is plausible for 2-Bromo-3-(2-naphthyl)-1-propene, no studies have been found that demonstrate this transformation.

In the realm of material science, the naphthyl group is a well-known chromophore and is incorporated into many photoactive and electronically active materials. Its presence in 2-Bromo-3-(2-naphthyl)-1-propene could, in principle, allow for the synthesis of novel polymers or small molecules with interesting photophysical or electronic properties. The vinyl group also offers a site for polymerization. Again, a thorough search did not yield any reports of this compound being used for such purposes.

Table of Potentially Relevant Compounds

Computational and Theoretical Investigations of 2 Bromo 3 2 Naphthyl 1 Propene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule, which in turn governs its reactivity and physical properties.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 2-Bromo-3-(2-naphthyl)-1-propene, DFT calculations would provide valuable information about its geometry, electronic distribution, and spectroscopic properties. Such studies would typically involve optimizing the molecular geometry to find the lowest energy conformation and then calculating various electronic properties at that geometry. The choice of functional and basis set would be crucial for obtaining accurate results.

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. For 2-Bromo-3-(2-naphthyl)-1-propene, an MEP analysis would highlight regions of negative potential, likely associated with the electron-rich naphthalene (B1677914) ring and the double bond, and regions of positive potential, which could indicate sites susceptible to nucleophilic attack. This analysis would be instrumental in understanding its intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability. A smaller gap suggests higher reactivity. An FMO analysis of 2-Bromo-3-(2-naphthyl)-1-propene would provide insights into its reactivity in various chemical reactions.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling can be used to map out the potential energy surface of a chemical reaction, identifying the most likely reaction pathways and the structures of transition states. For reactions involving 2-Bromo-3-(2-naphthyl)-1-propene, such as nucleophilic substitution or addition reactions, this analysis would be invaluable for understanding the reaction mechanism and predicting reaction rates and product distributions.

Conformational Analysis and Stereochemical Considerations

Due to the presence of single bonds, 2-Bromo-3-(2-naphthyl)-1-propene can exist in various conformations. A detailed conformational analysis, typically performed using computational methods, would identify the most stable conformers and the energy barriers between them. This information is crucial as the reactivity and biological activity of a molecule can be highly dependent on its three-dimensional shape. Furthermore, understanding the stereochemistry of the molecule is essential for predicting the outcomes of stereoselective reactions.

Structure-Reactivity Correlation Studies

Structure-reactivity correlation studies aim to establish a quantitative relationship between the structure of a molecule and its chemical reactivity. For a series of related compounds, including derivatives of 2-Bromo-3-(2-naphthyl)-1-propene, these studies could involve correlating experimentally determined reaction rates with computationally derived parameters, such as electronic properties or steric descriptors. Such correlations would provide a deeper understanding of the factors governing the reactivity of this class of compounds.

Advanced Spectroscopic and Characterization Methodologies in Research on 2 Bromo 3 2 Naphthyl 1 Propene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of 2-Bromo-3-(2-naphthyl)-1-propene. nanoqam.ca Both ¹H and ¹³C NMR would provide a detailed map of the carbon-hydrogen framework.

In a ¹H NMR spectrum, the number of signals corresponds to the number of chemically non-equivalent protons. For 2-Bromo-3-(2-naphthyl)-1-propene, distinct signals would be expected for the vinyl protons of the propene unit, the methylene (B1212753) protons adjacent to the naphthyl ring, and the seven protons of the naphthyl group itself. The integration of these signals, which is the area under each peak, is proportional to the number of protons generating the signal. uci.edu

Spin-spin splitting patterns are also key to structural confirmation. uci.edu The vinyl protons would likely appear as singlets or narrow doublets, while the methylene protons would show splitting based on their coupling to adjacent protons. The aromatic protons of the naphthyl ring would exhibit a complex series of doublets and multiplets due to coupling between adjacent protons on the ring system.

In ¹³C NMR spectroscopy, each unique carbon atom in the molecule produces a single peak. This allows for the direct counting of distinct carbon environments. The chemical shifts of these carbons are influenced by their hybridization and the electronegativity of nearby atoms. For instance, the sp² hybridized carbons of the alkene and the naphthyl ring would appear downfield compared to any sp³ hybridized carbons. The carbon atom bonded to the electronegative bromine atom would also be shifted downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Bromo-3-(2-naphthyl)-1-propene (Note: These are estimated values based on analogous structures. Actual experimental values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| =CH₂ (vinyl) | 5.5 - 6.0 | 115 - 125 |

| -CH₂- (allylic) | ~3.8 | 35 - 45 |

| Naphthyl-H | 7.4 - 8.0 | 125 - 135 |

| C-Br (vinyl) | - | 120 - 130 |

| Naphthyl-C | - | 125 - 135 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides critical information about the functional groups present in 2-Bromo-3-(2-naphthyl)-1-propene by probing its molecular vibrations. researchgate.net These two methods are often complementary, as vibrations that are strong in IR may be weak in Raman, and vice versa. researchgate.net

The IR and Raman spectra of this compound would be characterized by several key absorption bands:

C=C Stretch: A sharp band corresponding to the carbon-carbon double bond of the propene group would be expected in the region of 1620-1680 cm⁻¹.

Aromatic C=C Stretch: Multiple sharp bands from the stretching of the carbon-carbon bonds within the naphthyl ring would appear in the 1450-1600 cm⁻¹ range.

=C-H and Ar-C-H Stretch: Bands for the stretching of sp² C-H bonds (both vinyl and aromatic) would be observed above 3000 cm⁻¹.

C-H Bending: Out-of-plane bending vibrations for the vinyl and aromatic C-H bonds would produce strong bands in the 650-1000 cm⁻¹ region, which can be diagnostic of the substitution pattern on the naphthyl ring.

C-Br Stretch: A band corresponding to the carbon-bromine bond stretch would be expected in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Theoretical calculations using methods like Density Functional Theory (DFT) can be used to predict the vibrational frequencies and compare them with experimental data, aiding in the precise assignment of each vibrational mode. nih.gov

Table 2: Expected Vibrational Frequencies for 2-Bromo-3-(2-naphthyl)-1-propene

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity |

| C-H Stretch | Aromatic/Vinyl | 3000 - 3100 | Medium |

| C=C Stretch | Alkene | 1620 - 1680 | Medium-Weak |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Strong |

| C-H Bend | Aromatic/Vinyl | 650 - 1000 | Strong (IR) |

| C-Br Stretch | Alkyl Halide | 500 - 600 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. The naphthyl group in 2-Bromo-3-(2-naphthyl)-1-propene acts as a significant chromophore, giving rise to strong absorptions in the UV region. The extended π-conjugated system of the naphthalene (B1677914) ring is responsible for these absorptions.

The UV-Vis spectrum would be expected to show intense bands corresponding to π→π* transitions. The presence of the propenyl substituent can slightly modify the electronic structure and, consequently, the absorption spectrum compared to unsubstituted naphthalene. In similar aromatic systems, these π→π* transitions are often observed in the 250–300 nm range. The specific wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε) are characteristic properties that can be used for quantitative analysis.

X-ray Crystallography for Solid-State Structure Determination

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization.

For 2-Bromo-3-(2-naphthyl)-1-propene (C₁₃H₁₁Br), high-resolution mass spectrometry would provide a very accurate mass of the molecular ion, confirming its elemental composition. A key feature in the mass spectrum would be the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the molecular ion peak (M⁺) would appear as a pair of peaks (an M⁺ and M+2 peak) of almost equal intensity, separated by two mass units. This is a definitive indicator of the presence of a single bromine atom in the molecule.

Common fragmentation pathways would likely involve the loss of the bromine atom to form a stable naphthyl-substituted allyl cation. Other fragments could arise from the cleavage of the propenyl side chain.

Table 3: Predicted Mass Spectrometry Fragments for 2-Bromo-3-(2-naphthyl)-1-propene

| Fragment | Formula | m/z (mass-to-charge ratio) | Notes |

| Molecular Ion | [C₁₃H₁₁Br]⁺ | 246/248 | Isotopic pattern for one Br atom |

| Loss of Br | [C₁₃H₁₁]⁺ | 167 | Loss of a bromine radical |

| Naphthylmethyl | [C₁₁H₉]⁺ | 141 | Cleavage of the C-C bond |

| Naphthyl | [C₁₀H₇]⁺ | 127 | Loss of the entire propene side chain |

Analysis of Photoluminescence (PL) and Aggregation-Induced Emission (AIE) Properties

Photoluminescence (PL) spectroscopy investigates the light emitted by a substance after it has absorbed photons. Naphthalene and its derivatives are known to be fluorescent. Therefore, 2-Bromo-3-(2-naphthyl)-1-propene is expected to exhibit fluorescence when excited with UV light.

A particularly interesting phenomenon to investigate would be Aggregation-Induced Emission (AIE). nih.gov AIE is observed in molecules that are weakly or non-emissive in dilute solutions but become highly luminescent when they aggregate in a poor solvent or in the solid state. nih.govdntb.gov.ua This effect is often attributed to the Restriction of Intramolecular Rotation (RIR). researchgate.net

In the case of 2-Bromo-3-(2-naphthyl)-1-propene, the single bond connecting the naphthyl ring and the propene unit allows for free rotation in solution. This rotation can provide a non-radiative pathway for the excited state to decay, thus quenching fluorescence. However, in an aggregated state, this rotation would be physically hindered. This restriction blocks the non-radiative decay channel, forcing the excited state to decay radiatively and leading to a significant enhancement of fluorescence emission. nih.gov Studies involving dissolving the compound in a good solvent (like THF) and then adding a poor solvent (like water) would be used to induce aggregation and measure the change in photoluminescence intensity to determine if it is an AIE-active luminogen (AIEgen). researchgate.net

Historical Perspectives and Future Research Directions

Evolution of Synthetic Strategies for Brominated Propenes

The synthesis of brominated propenes, a class of compounds including 2-Bromo-3-(2-naphthyl)-1-propene, has evolved significantly over the years. Early methods often relied on straightforward but sometimes unselective reactions, while modern techniques offer greater precision and efficiency.

Historically, the Wohl-Ziegler reaction, utilizing N-Bromosuccinimide (NBS) in the presence of a radical initiator, has been a cornerstone for the allylic bromination of alkenes. wikipedia.org This method allows for the introduction of a bromine atom at a position adjacent to a double bond, a key structural feature of many brominated propenes. Another classical approach involves the electrophilic addition of hydrogen bromide (HBr) or bromine (Br₂) to alkynes or allenes. For instance, the hydrohalogenation of a corresponding alkyne can yield a brominated propene, though control of regioselectivity according to Markovnikov's rule or via anti-Markovnikov addition is a critical consideration. masterorganicchemistry.com

More recent advancements have introduced more sophisticated and controlled methods. The development of metal-free synthetic routes, such as the one reported for 2-bromo-3-(bromomethyl)naphthalene, highlights a move towards more cost-effective and environmentally benign processes. researchgate.netdergipark.org.tr This particular synthesis involves the ring-opening of a cyclopropane (B1198618) intermediate via bromination with molecular bromine (Br₂). researchgate.netdergipark.org.tr Furthermore, modern electrochemical methods are emerging as a powerful tool. For example, the electrochemical bromohydrin process for producing propylene (B89431) oxide involves the reaction of propene with electrochemically generated bromine, showcasing a strategy that can be adapted for creating brominated intermediates with high selectivity and stability. nih.gov These evolving strategies provide chemists with a versatile toolkit for preparing functionalized brominated propenes tailored for specific applications.

Emerging Trends in Naphthyl-Containing Compound Research

The naphthalene (B1677914) moiety, a defining feature of 2-Bromo-3-(2-naphthyl)-1-propene, is at the forefront of various research fields due to its unique electronic, optical, and structural properties. The rigid, planar structure and extended π-system of the naphthyl group make it an attractive component in materials science and medicinal chemistry.

Current research trends indicate a strong focus on the application of naphthyl-containing compounds in the development of advanced materials. Scientists are investigating naphthyl derivatives for their potential in creating liquid crystals, with studies showing that the inclusion of a naphthalene core can lead to materials with high thermal stability and desirable mesomorphic properties. researchgate.net The photoluminescent properties of naphthalene are also being harnessed; for instance, naphthyl groups have been incorporated into polyoxometalate structures to create novel organophosphonate derivatives with specific fluorescent characteristics. mdpi.com Furthermore, the ability to tune the optoelectronic properties of materials by incorporating aromatic systems like naphthalene is a key area of interest in the development of functionalized cycloparaphenylenes for use in photoelectric devices and supramolecular chemistry. rsc.org

In the realm of medicinal chemistry, naphthyl derivatives are being extensively studied for their therapeutic potential. Researchers have identified naphthyl-based compounds as promising inhibitors of viral enzymes, such as the SARS-CoV papain-like protease (PLpro), highlighting their potential in antiviral drug discovery. nih.gov Similarly, purine-hydrazone scaffolds containing a naphthyl group have shown significant binding affinity for cancer-related kinases like EGFR and HER2, marking them as candidates for anticancer therapies. mdpi.com This surge in research underscores the versatility of the naphthyl group as a privileged scaffold in the design of functional molecules.

Future Prospects for 2-Bromo-3-(2-naphthyl)-1-propene in Advanced Chemical Synthesis and Materials Science

The bifunctional nature of 2-Bromo-3-(2-naphthyl)-1-propene, which combines a reactive bromo-allyl group with a photophysically active naphthyl moiety, positions it as a highly valuable building block for future applications in chemical synthesis and materials science.

In advanced chemical synthesis, the presence of the halogen atom provides a handle for a wide array of cross-coupling and substitution reactions. dergipark.org.tr This makes the compound an ideal precursor for creating more complex naphthalene derivatives. The allyl bromide functionality is particularly useful for introducing the naphthylmethyl group into various molecular frameworks through reactions with nucleophiles. Its structure is analogous to other functionalized propenes that have been shown to be versatile reagents in the modular synthesis of complex heterocyclic systems. acs.org This suggests that 2-Bromo-3-(2-naphthyl)-1-propene could be a key intermediate in the synthesis of novel organic compounds with tailored properties.

For materials science, the compound serves as a promising monomer for polymerization. The vinyl group allows for addition polymerization, potentially leading to polymers with unique optical and electronic properties conferred by the pendant naphthyl groups. Such materials could find applications in organic electronics, such as organic light-emitting diodes (OLEDs) or sensors. The inherent fluorescence of the naphthalene ring, combined with the reactive bromide, also makes the molecule a candidate for the development of fluorescent probes and tags for chemical and biological imaging. The rigid naphthalene unit is a known component in liquid crystal design, suggesting that this compound could be used to synthesize novel liquid crystalline polymers or materials. researchgate.net

Potential for Novel Applications in Related Chemical Fields

Beyond its immediate applications, the unique structure of 2-Bromo-3-(2-naphthyl)-1-propene opens doors to novel uses in related chemical disciplines, particularly in medicinal chemistry and the development of functional probes.

The strategy of using natural product scaffolds as a basis for drug discovery is well-established. mdpi.comresearchgate.net In a similar vein, 2-Bromo-3-(2-naphthyl)-1-propene can be viewed as a "scaffold" where the naphthyl group acts as a core that can be decorated with other biologically active fragments via its reactive bromo-propene handle. Given that naphthyl derivatives are being actively investigated as inhibitors for various protein targets, this compound could serve as a starting point for creating new libraries of potential drug candidates. nih.govmdpi.com The introduction of the bromo-allyl group provides a reactive site for conjugation to other molecules, potentially leading to the development of bifunctional probes or targeted therapeutic agents. nih.gov

Furthermore, the combination of a fluorescent group (naphthalene) and a reactive site for covalent attachment makes this molecule an excellent candidate for designing chemical probes. It could be used to label biomolecules or to study reaction mechanisms in complex systems. The ability to track the location and interaction of the naphthyl group via its fluorescence after it has been attached to a target of interest is a powerful tool in chemical biology and diagnostics.

Q & A

Q. What are the common synthetic routes for preparing 2-Bromo-3-(2-naphthyl)-1-propene, and what key parameters influence reaction efficiency?

Answer: The synthesis of 2-Bromo-3-(2-naphthyl)-1-propene typically involves bromination of precursor alkenes or ketones. A general methodology includes:

- Bromination of Propenes : Reacting 3-(2-naphthyl)-1-propene with bromine (Br₂) in ether at controlled temperatures (0°C to room temperature) to avoid over-bromination. Quenching with NaHCO₃ and purification via ethanol recrystallization is recommended .

- Substitution Reactions : Starting from chlorinated analogs (e.g., 2-Chloro-3-(2-naphthyl)-1-propene), bromine can replace chlorine using nucleophilic substitution, requiring polar aprotic solvents (e.g., DMF) and catalysts like KI to enhance reactivity .

Q. Key Parameters :

- Temperature Control : Excess heat may lead to side reactions (e.g., addition or polymerization).

- Solvent Choice : Ethers or halogenated solvents stabilize intermediates.

- Purification : Column chromatography or recrystallization ensures product purity.

Q. How can researchers confirm the structural identity of 2-Bromo-3-(2-naphthyl)-1-propene using spectroscopic and crystallographic methods?

Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Identify characteristic signals, such as the vinyl proton (δ 5.8–6.5 ppm) and naphthyl aromatic protons (δ 7.2–8.5 ppm). The bromine atom deshields adjacent carbons, observable in ¹³C NMR .

- IR Spectroscopy : Confirm C-Br stretches (~550–650 cm⁻¹) and alkene C=C stretches (~1600–1680 cm⁻¹) .

- X-ray Crystallography : Single-crystal analysis resolves bond lengths (e.g., C-Br ≈ 1.9 Å) and dihedral angles between the naphthyl group and propene backbone, critical for verifying stereoelectronic effects .

Advanced Research Questions

Q. In substitution reactions involving 2-Bromo-3-(2-naphthyl)-1-propene, how does the bromine substituent influence reactivity compared to its chloro analog, and what mechanistic implications arise?

Answer:

- Reactivity Differences :

- Bromine vs. Chlorine : The C-Br bond (bond energy ~276 kJ/mol) is weaker than C-Cl (~339 kJ/mol), making brominated compounds more reactive in SN₂ reactions. Bromine’s larger atomic size also increases steric hindrance, potentially slowing reactions in crowded environments .

- Electronic Effects : Bromine’s lower electronegativity (compared to Cl) reduces electron withdrawal, altering transition-state stability in nucleophilic substitutions.

- Mechanistic Insights :

- Polar solvents (e.g., DMSO) stabilize charged intermediates in SN₁ pathways, while bulky nucleophiles favor SN₂. Kinetic studies (e.g., rate vs. nucleophile concentration) can distinguish mechanisms .

Q. What experimental strategies are recommended to assess the stability of 2-Bromo-3-(2-naphthyl)-1-propene under varying storage conditions (e.g., temperature, light exposure)?

Answer:

- Accelerated Degradation Studies :

- Thermal Stability : Store samples at 4°C, 25°C, and 40°C for 1–4 weeks. Monitor decomposition via HPLC or GC-MS; brominated alkenes may degrade via β-elimination under heat .

- Light Sensitivity : Expose to UV (254 nm) and visible light. Use amber vials to prevent photolytic C-Br cleavage, which generates free radicals .

- Stabilizers : Add antioxidants (e.g., BHT) or store under inert gas (N₂/Ar) to inhibit oxidation .

Q. How can researchers design experiments to explore the potential of 2-Bromo-3-(2-naphthyl)-1-propene in medicinal chemistry applications, considering its reactivity and functional groups?

Answer:

- Targeted Functionalization :

- Cross-Coupling Reactions : Use Suzuki-Miyaura coupling with arylboronic acids to introduce pharmacophores at the bromine site. Optimize Pd catalysts (e.g., Pd(PPh₃)₄) and bases (K₂CO₃) in THF/water .

- Bioisosteric Replacement : Compare bioactivity of bromo vs. iodo analogs in receptor-binding assays to evaluate halogen bonding efficacy .

- Biological Screening :

- In Vitro Cytotoxicity : Test against cancer cell lines (e.g., HeLa, MCF-7) to identify antiproliferative effects. The naphthyl group may enhance lipophilicity, improving membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.